1-Chloro-2-butene
Overview
Description
1-Chloro-2-butene, also known as crotyl chloride, is an organic compound with the molecular formula C4H7Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom attached to the second carbon of a butene chain, making it a versatile intermediate in organic synthesis .
Biochemical Analysis
Biochemical Properties
1-Chloro-2-butene plays a crucial role in biochemical reactions, particularly in the formation of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 leads to the formation of epoxides, which are reactive intermediates in biochemical pathways. Additionally, this compound can form adducts with proteins and DNA, potentially leading to mutagenic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, this compound can alter gene expression by forming DNA adducts, leading to mutations and potentially carcinogenic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes. This inhibition can result in the accumulation of reactive oxygen species, causing oxidative stress and cellular damage. Additionally, this compound can induce changes in gene expression by forming adducts with DNA, leading to mutations and altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can result in increased oxidative stress and DNA damage, which may contribute to carcinogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and reversible changes in gene expression. At high doses, this compound can induce significant toxic effects, including liver and kidney damage, due to its interaction with detoxification enzymes and the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound to form epoxides, which can further react with nucleophiles such as glutathione. This reaction is part of the detoxification process, where glutathione conjugates are formed and subsequently excreted. The metabolic flux of this compound can influence the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes. It can be directed to specific compartments through targeting signals and post-translational modifications. For instance, the formation of glutathione conjugates can facilitate the transport of this compound to the endoplasmic reticulum for further processing and detoxification. The localization of this compound within subcellular compartments can influence its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-butene can be synthesized through several methods. One common approach involves the reaction of crotonyl alcohol with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of butenes. This process involves the addition of chlorine to butene in the presence of a catalyst, such as ferric chloride, to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form butadiene
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrochloric acid) are typical reagents.
Elimination: Strong bases such as sodium ethoxide are used to promote elimination reactions
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Dihalides: Formed through addition reactions with halogens.
Butadiene: Formed through elimination reactions
Scientific Research Applications
1-Chloro-2-butene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Used in the production of polymers and copolymers.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.
Agricultural Chemicals: Used in the production of pesticides and herbicides
Mechanism of Action
The mechanism of action of 1-Chloro-2-butene involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The double bond in the butene chain also allows for electrophilic addition reactions, where electrophiles add across the double bond .
Comparison with Similar Compounds
2-Chloro-2-butene: Another chlorinated butene with the chlorine atom on the second carbon but with different reactivity due to the position of the double bond.
1-Bromo-2-butene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Butene: A non-chlorinated analog that undergoes similar addition reactions but lacks the electrophilic chlorine atom
Uniqueness: 1-Chloro-2-butene is unique due to its combination of a reactive chlorine atom and a double bond, making it a versatile intermediate in various chemical reactions. Its reactivity and applications differ from other similar compounds, providing distinct advantages in organic synthesis and industrial applications .
Properties
IUPAC Name |
(E)-1-chlorobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRILODNOEEPX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884116 | |
Record name | 2-Butene, 1-chloro-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |
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Molecular Weight |
90.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
(E)- and (Z)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Chloro-2-butene | |
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Vapor Pressure |
69.0 [mmHg] | |
Record name | 1-Chloro-2-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19344 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4894-61-5, 591-97-9 | |
Record name | (2E)-1-Chloro-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4894-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2-butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591979 | |
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Record name | 1-Chloro-2-butene, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 1-chloro-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Butene, 1-chloro- | |
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Record name | 2-Butene, 1-chloro-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-chlorobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.196 | |
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Record name | 1-chlorobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.855 | |
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Record name | 1-CHLORO-2-BUTENE, (2E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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